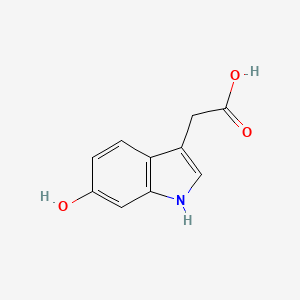

2-(6-hydroxy-1H-indol-3-yl)acetic Acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(6-hydroxy-1H-indol-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c12-7-1-2-8-6(3-10(13)14)5-11-9(8)4-7/h1-2,4-5,11-12H,3H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZGSGKKSXSLCAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)NC=C2CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00453411 | |

| Record name | 1H-Indole-3-acetic acid, 6-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00453411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31031-05-7 | |

| Record name | 1H-Indole-3-acetic acid, 6-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00453411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Biological Formation of 2 6 Hydroxy 1h Indol 3 Yl Acetic Acid

Microbial Biosynthetic Pathways of Indole-3-acetic Acid and Hydroxylated Analogs

Microbial synthesis of Indole-3-acetic acid (IAA) is a significant aspect of plant-microbe interactions, with IAA acting as a key signaling molecule. nih.govnih.gov Microorganisms primarily synthesize IAA through tryptophan-dependent and tryptophan-independent pathways. nih.govnih.gov The tryptophan-dependent pathways are more extensively characterized and involve various intermediates, leading to the classification of several distinct routes. nih.govnih.govmdpi.com These pathways are not only responsible for the production of IAA but also provide the precursors for hydroxylated analogs.

The majority of IAA-producing microbes utilize L-tryptophan as the primary precursor. nih.govresearchgate.net At least five major tryptophan-dependent pathways have been identified in bacteria and fungi: the indole-3-acetamide (B105759) (IAM) pathway, the indole-3-pyruvic acid (IPyA) pathway, the tryptamine (B22526) (TAM) pathway, the indole-3-acetonitrile (B3204565) (IAN) pathway, and the tryptophan side-chain oxidase (TSO) pathway. nih.govresearchgate.netnih.gov A single microorganism may possess more than one of these pathways. nih.govscilit.com

The Indole-3-acetamide (IAM) pathway is one of the most well-characterized routes for IAA biosynthesis in bacteria. nih.govoup.com This pathway involves two primary enzymatic steps. researchgate.net

Tryptophan to Indole-3-acetamide (IAM): The initial step is the conversion of L-tryptophan to IAM. This reaction is catalyzed by the enzyme tryptophan-2-monooxygenase, encoded by the iaaM gene. oup.comfrontiersin.org

Indole-3-acetamide to Indole-3-acetic Acid (IAA): The intermediate, IAM, is then hydrolyzed to form IAA and ammonia. This second step is catalyzed by an IAM hydrolase, encoded by the iaaH gene. oup.comfrontiersin.org

The IAM pathway has been identified in various phytopathogenic and symbiotic bacteria, including Agrobacterium tumefaciens, Pseudomonas syringae, and various Streptomyces species. oup.comnih.gov It is considered a major pathway for IAA production in many anthracnose fungi as well. nih.gov

| Step | Precursor | Intermediate/Product | Key Enzyme | Gene |

| 1 | L-Tryptophan | Indole-3-acetamide (IAM) | Tryptophan-2-monooxygenase | iaaM |

| 2 | Indole-3-acetamide (IAM) | Indole-3-acetic Acid (IAA) | IAM hydrolase | iaaH |

The Indole-3-pyruvic acid (IPyA) pathway is considered a major route for IAA biosynthesis in both plants and a wide range of bacteria and fungi. nih.govoup.comnih.gov This pathway proceeds through the intermediate indole-3-pyruvic acid (IPyA). nih.gov

Tryptophan to Indole-3-pyruvic Acid (IPyA): L-tryptophan is first converted to IPyA through transamination, a reaction catalyzed by a tryptophan aminotransferase. nih.govoup.com

Indole-3-pyruvic Acid to Indole-3-acetaldehyde (IAAld): IPyA is then decarboxylated to form indole-3-acetaldehyde (IAAld). This is a rate-limiting step catalyzed by the enzyme indole-3-pyruvate decarboxylase (IPDC), encoded by the ipdC gene. nih.govmdpi.comoup.com

Indole-3-acetaldehyde to Indole-3-acetic Acid (IAA): Finally, IAAld is oxidized to produce IAA, a reaction carried out by an aldehyde dehydrogenase. nih.govoup.com

This pathway is widely distributed among beneficial bacteria such as Azospirillum, Bradyrhizobium, and Enterobacter cloacae, as well as in fungi like Neurospora crassa and Ustilago maydis. nih.govoup.comnih.gov

| Step | Precursor | Intermediate/Product | Key Enzyme | Gene |

| 1 | L-Tryptophan | Indole-3-pyruvic Acid (IPyA) | Tryptophan aminotransferase | tam (example) |

| 2 | Indole-3-pyruvic Acid (IPyA) | Indole-3-acetaldehyde (IAAld) | Indole-3-pyruvate decarboxylase | ipdC |

| 3 | Indole-3-acetaldehyde (IAAld) | Indole-3-acetic Acid (IAA) | Aldehyde dehydrogenase | iad (example) |

The Tryptamine (TAM) pathway is another route for IAA synthesis found in some bacteria, fungi, and plants. nih.govresearchgate.net The process involves the decarboxylation of tryptophan as the initial step. nih.gov

Tryptophan to Tryptamine (TAM): L-tryptophan is decarboxylated to form tryptamine by the enzyme tryptophan decarboxylase. nih.govuwa.edu.au

Tryptamine to Indole-3-acetaldehyde (IAAld): Tryptamine is then converted to indole-3-acetaldehyde by an amine oxidase. nih.gov

Indole-3-acetaldehyde to Indole-3-acetic Acid (IAA): Similar to the IPyA pathway, the final step is the oxidation of IAAld to IAA by an aldehyde dehydrogenase. nih.gov

The presence of the TAM pathway has been confirmed in bacteria like Bacillus cereus and the basidiomycete fungus Rhodosporidiobolus fluvialis. nih.gov

| Step | Precursor | Intermediate/Product | Key Enzyme | Gene |

| 1 | L-Tryptophan | Tryptamine (TAM) | Tryptophan decarboxylase | tdc (example) |

| 2 | Tryptamine (TAM) | Indole-3-acetaldehyde (IAAld) | Amine oxidase | - |

| 3 | Indole-3-acetaldehyde (IAAld) | Indole-3-acetic Acid (IAA) | Aldehyde dehydrogenase | - |

The Indole-3-acetonitrile (IAN) pathway is more extensively studied in plants, but its existence in microorganisms is also recognized, although less characterized. nih.govoup.com This pathway involves indole-3-acetaldoxime (IAOx) and indole-3-acetonitrile (IAN) as key intermediates. nih.gov

Tryptophan to Indole-3-acetaldoxime (IAOx): Tryptophan is converted to IAOx, a reaction often catalyzed by cytochrome P450 enzymes in plants. nih.gov The specific microbial enzymes for this step are not well-defined. researchgate.net

Indole-3-acetaldoxime to Indole-3-acetonitrile (IAN): IAOx is subsequently converted to IAN. nih.gov

Indole-3-acetonitrile to Indole-3-acetic Acid (IAA): Finally, IAN is hydrolyzed to IAA. This conversion can occur in a single step via a nitrilase or in two steps involving a nitrile hydratase and an amidase. nih.govresearchgate.net

Bacteria such as Agrobacterium and Rhizobium have been associated with the IAN pathway. researchgate.net

| Step | Precursor | Intermediate/Product | Key Enzyme | Gene |

| 1 | L-Tryptophan | Indole-3-acetaldoxime (IAOx) | Cytochrome P450 enzymes (in plants) | - |

| 2 | Indole-3-acetaldoxime (IAOx) | Indole-3-acetonitrile (IAN) | Indoleacetaldoxime dehydratase | oxd (example) |

| 3 | Indole-3-acetonitrile (IAN) | Indole-3-acetic Acid (IAA) | Nitrilase / Nitrile hydratase & Amidase | - |

The Tryptophan Side-Chain Oxidase (TSO) pathway is a less common and more direct route to IAA, with limited research compared to other pathways. nih.gov It bypasses several intermediates seen in other routes.

Tryptophan to Indole-3-acetaldehyde (IAAld): In this pathway, L-tryptophan is directly converted to indole-3-acetaldehyde (IAAld) by a tryptophan side-chain oxidase enzyme. nih.govnih.gov

Indole-3-acetaldehyde to Indole-3-acetic Acid (IAA): As in other pathways, IAAld is then oxidized to IAA by an indole-3-acetaldehyde dehydrogenase. nih.gov

Currently, this pathway has primarily been reported in Pseudomonas fluorescens. nih.govnih.gov The TSO pathway is considered to have a weaker IAA synthesis capability compared to the IAM and IPyA pathways and may serve a supplementary role. nih.gov

| Step | Precursor | Intermediate/Product | Key Enzyme | Gene |

| 1 | L-Tryptophan | Indole-3-acetaldehyde (IAAld) | Tryptophan side-chain oxidase | - |

| 2 | Indole-3-acetaldehyde (IAAld) | Indole-3-acetic Acid (IAA) | Indole-3-acetaldehyde dehydrogenase | - |

Tryptophan-Independent Biosynthesis Considerations

While the primary routes to indole-3-acetic acid (IAA) are tryptophan-dependent, evidence supports the existence of tryptophan-independent pathways in plants and microorganisms. nih.govnih.govmdpi.com These pathways are significant as they can produce IAA even in the absence of free tryptophan, utilizing earlier intermediates of the tryptophan synthesis pathway. nih.govmdpi.com The formation of 2-(6-hydroxy-1H-indol-3-yl)acetic acid through this route would likely involve the synthesis of an IAA backbone first, followed by a subsequent hydroxylation step.

The key precursors in the tryptophan-independent pathway are believed to be indole-3-glycerol phosphate (B84403) (IGP) or indole (B1671886) itself. nih.govmdpi.com In this proposed mechanism, IGP is converted to indole by an enzyme such as indole synthase. semanticscholar.orgresearchgate.net The resulting indole molecule would then need to be converted to IAA through a series of steps that are not yet fully elucidated. mdpi.comnih.gov Following the synthesis of IAA, an enzymatic hydroxylation at the C6 position of the indole ring would yield this compound. While the complete tryptophan-independent pathway leading directly to the hydroxylated form has not been fully detailed, the known mechanisms of IAA biosynthesis provide a strong foundation for this putative route.

Role of Specific Microorganisms in Hydroxylated Indole Acid Production

The fungus Aspergillus niger is a notable microorganism capable of producing hydroxylated indole acids. researchgate.net Specifically, the strain Aspergillus niger IBFM F-12 has been identified to carry out the hydroxylation of indole-3-acetic acid (IAA) at the 4-, 5-, and 6-positions of the indole nucleus, resulting in the formation of 4-hydroxyindole-3-acetic acid, 5-hydroxyindole-3-acetic acid, and this compound, respectively. researchgate.net

The transformation is performed by the washed fungal mycelium, with optimal activity observed when the mycelium is harvested during the middle of the logarithmic growth phase. researchgate.net Research has established a correlation between the hydroxylase activity and environmental factors such as pH, temperature, and the quantity of biomass. researchgate.net While general optimal conditions for IAA production by other Aspergillus strains have been documented, the specific conditions for the hydroxylation of IAA by A. niger IBFM F-12 are distinct. researchgate.netbbrc.inresearchgate.nettubitak.gov.tr The process has been developed for the preparative isolation of these hydroxylated IAA derivatives. researchgate.net

| Parameter | Condition | Reference |

|---|---|---|

| Microorganism | Aspergillus niger IBFM F-12 | researchgate.net |

| Biocatalyst | Washed mycelium from mid-logarithmic growth phase | researchgate.net |

| Substrate | Indole-3-acetic acid (IAA) | researchgate.net |

| Substrate Concentration | 1 g/L | researchgate.net |

| Products | 4-, 5-, and 6-hydroxyindolyl-3-acetic acids | researchgate.net |

Enzymatic Hydroxylation in Biological Systems

The introduction of a hydroxyl group onto the indole ring of IAA is a key enzymatic process. This reaction is primarily catalyzed by monooxygenases, with cytochrome P450 enzymes being a major class involved in such transformations.

Cytochrome P450 (P450) enzymes are a superfamily of monooxygenases known to catalyze the oxidation of a wide variety of substrates. nih.gov In the context of indole metabolism, certain P450s have demonstrated the ability to hydroxylate the indole ring. For instance, human cytochrome P450 2A6 can metabolize indole to produce 6-hydroxyindole (B149900), among other products. nih.gov This provides a strong biochemical precedent for the enzymatic hydroxylation of indole-containing compounds at the C6 position.

While direct evidence of a specific P450 enzyme catalyzing the conversion of indole-3-acetic acid to this compound is still emerging, the known functions of these enzymes make them prime candidates for this reaction. In plants, various P450 enzymes, such as CYP83B1, are involved in the metabolism of indole-3-acetaldoxime, an intermediate in the tryptophan-dependent IAA biosynthesis pathway. nih.gov This highlights the role of P450s in modifying indole derivatives. The hydroxylation of IAA to its 6-hydroxy form would be a plausible reaction catalyzed by a specific cytochrome P450 monooxygenase, likely involving the activation of molecular oxygen and its insertion into the indole ring.

The formation of this compound generally appears to occur via the hydroxylation of a pre-formed indole-3-acetic acid molecule. In the case of biotransformation by Aspergillus niger, IAA is the direct precursor that is hydroxylated. researchgate.net

In the context of the tryptophan-independent pathway, the precursors are earlier intermediates in tryptophan biosynthesis, such as indole-3-glycerol phosphate or indole. nih.govmdpi.com These precursors would first be converted to IAA, which would then be available for hydroxylation. Similarly, in pathways involving cytochrome P450 enzymes that act on indole, indole serves as the initial precursor, which is first hydroxylated to 6-hydroxyindole. nih.gov A subsequent pathway would then be required to add the acetic acid side chain to form this compound.

The prevailing evidence suggests that the main pathway involves the synthesis of the complete indole-3-acetic acid structure followed by a post-synthetic modification, namely hydroxylation at the C6 position. There is currently limited evidence for the existence of hydroxylated intermediates, such as 6-hydroxy-tryptophan or 6-hydroxy-indole, serving as direct precursors for the entire IAA biosynthetic machinery.

| Pathway/Organism | Primary Precursor | Key Enzyme Class/Example | Intermediate Metabolite | Reference |

|---|---|---|---|---|

| Aspergillus niger Transformation | Indole-3-acetic acid | Hydroxylase | Not applicable (direct hydroxylation) | researchgate.net |

| Tryptophan-Independent Biosynthesis (Putative) | Indole-3-glycerol phosphate or Indole | Indole synthase | Indole-3-acetic acid | nih.govmdpi.comsemanticscholar.org |

| Cytochrome P450-Mediated Hydroxylation (Analogous) | Indole | Cytochrome P450 Monooxygenase (e.g., P450 2A6) | 6-Hydroxyindole | nih.gov |

Chemical Synthesis and Derivatization Strategies for 2 6 Hydroxy 1h Indol 3 Yl Acetic Acid

Laboratory-Scale Synthetic Methodologies for 6-Hydroxy Indoles

The synthesis of 6-hydroxy indoles has presented a challenge compared to the more readily available 4- and 5-hydroxy isomers. acs.org However, effective laboratory-scale methods have been developed to address this.

An efficient and catalyst-free methodology has been developed for the synthesis of 6-hydroxy indoles through the condensation of carboxymethyl cyclohexadienones with primary amines. acs.orgnih.govacs.org This reaction proceeds via an aza-Michael addition of an in-situ formed enamine, which is generated from the condensation of the carboxymethyl group of the substrate with an amine, to the cyclohexadienone moiety, followed by a rearomatization step to yield the 6-hydroxy indole (B1671886). nih.govacs.org A key advantage of this method is its broad substrate scope, accommodating anilines, aliphatic amines, and α-chiral aliphatic amines. acs.orgresearchgate.net

The reaction is typically carried out using the cyclohexadienone and an amine in toluene (B28343) with 4 Å molecular sieves. acs.org The operational simplicity and the absence of a catalyst make this a promising method for the regiospecific synthesis of the 6-hydroxy indole core. acs.org

Table 1: Examples of 6-Hydroxy Indoles Synthesized via Condensation Reaction

| Cyclohexadienone Precursor | Amine | Product | Yield (%) |

|---|---|---|---|

| 2-(4-Oxo-1-phenylcyclohexa-2,5-dien-1-yl)acetic acid | Cyclohexylamine | 1-Cyclohexyl-1H-indol-6-ol | 80 |

| 2-(4-Oxo-1-phenylcyclohexa-2,5-dien-1-yl)acetic acid | 2-Morpholinoethan-1-amine | 1-(2-Morpholinoethyl)-1H-indol-6-ol | 40 |

| Ethyl 2-(1-methyl-4-oxocyclohexa-2,5-dien-1-yl)acetate | Ammonia | Ethyl 2-(6-hydroxy-2-methyl-1H-indol-1-yl)acetate | - |

Data compiled from The Journal of Organic Chemistry, 2017. acs.org

While direct synthesis from indole-3-acetic acid (IAA) precursors is a common strategy for many IAA derivatives, the introduction of a hydroxyl group at the 6-position often requires a multi-step approach. A common method for preparing IAA itself is through the reaction of indole with glycolic acid in the presence of a base at high temperatures. wikipedia.org Another classical approach is the Fischer indole synthesis. orgsyn.org

For the synthesis of 6-hydroxy-IAA, a plausible route involves starting with a pre-functionalized indole core, such as 6-bromoindole (B116670). This intermediate can be alkylated with an acetic acid moiety at the N1 position. For instance, 6-bromoindole can be reacted with methyl bromoacetate (B1195939) in the presence of sodium hydride in DMF. nih.gov The resulting methyl 2-(6-bromo-1H-indol-1-yl)acetate can then be hydrolyzed to 2-(6-bromo-1H-indol-1-yl)acetic acid. nih.gov Subsequent nucleophilic substitution of the bromine atom with a hydroxyl group, potentially via a protected hydroxyl equivalent or through advanced coupling methodologies, would yield the target compound.

Advanced Synthetic Approaches to the Indole-3-acetic Acid Scaffold

Modern synthetic chemistry offers a variety of advanced methods for the construction of the indole-3-acetic acid scaffold, many of which are catalyzed by transition metals such as palladium, rhodium, and iron. These methods often provide high efficiency and functional group tolerance. For instance, Pd(II)-catalyzed cyclic condensation of N-protected anilines with aryl iodides has been used to create functionalized indoles. While not directly applied to 2-(6-hydroxy-1H-indol-3-yl)acetic acid in the reviewed literature, these advanced catalytic systems offer potential routes for its synthesis, particularly for constructing the core indole structure with the necessary functionalities in place for subsequent elaboration to the final product.

Chemoenzymatic Synthesis and Biocatalytic Transformations

Chemoenzymatic and biocatalytic approaches are gaining traction in organic synthesis due to their high selectivity and environmentally benign nature. mdpi.com While specific chemoenzymatic synthesis of this compound is not extensively documented, related biocatalytic transformations offer insights into potential pathways.

Microorganisms are known to produce indole-3-acetic acid through several tryptophan-dependent and -independent pathways. mdpi.comnih.gov Key enzymes in these pathways include aminotransferases, decarboxylases, and dehydrogenases. nih.gov For example, the indole-3-pyruvic acid (IPA) pathway involves the conversion of tryptophan to IPA, then to indole-3-acetaldehyde, and finally to IAA. nih.govnih.gov

Biocatalytic approaches could be envisioned where a genetically engineered microorganism overexpressing specific hydroxylases could convert indole-3-acetic acid or a precursor into the 6-hydroxy derivative. Enzymes like P450 monooxygenases are known for their ability to hydroxylate a wide range of substrates with high regio- and stereoselectivity. mdpi.com Furthermore, enzymes involved in the degradation of IAA, such as IacA (an IAA oxygenase), could potentially be engineered to perform hydroxylation reactions on the indole ring. mdpi.com

Rational Design and Synthesis of this compound Derivatives

The core structure of this compound can be modified to generate a library of derivatives with potentially enhanced biological activities.

The synthesis of analogs and conjugates of indole-3-acetic acid is a well-established field. A common strategy involves the activation of the carboxylic acid group of IAA, for example, by converting it to an acyl chloride using thionyl chloride. researchgate.net This activated intermediate can then be reacted with various nucleophiles, such as anilines, to form amide derivatives. researchgate.net This approach could be directly applied to this compound to create a range of N-substituted acetamide (B32628) analogs.

Another strategy for derivatization is to modify the indole nitrogen. For instance, N-hydroxyindoles can be synthesized through base-mediated cyclization of 2-nitrostyrenes. nih.gov These N-hydroxyindoles can be further alkylated to N-alkoxyindoles. nih.gov

Furthermore, the synthesis of sulfonate derivatives of indole acetic acid has been reported, where N-(2-hydroxyphenyl)-2-(1H-indol-3-yl)acetamide is treated with various sulfonyl chlorides to yield indole acetic acid sulfonate derivatives. rsc.orgnih.gov This highlights the potential for creating a diverse set of conjugates based on the this compound scaffold.

Strategies for Position-Specific Derivatization

The this compound scaffold has several distinct functional groups that can be selectively modified to produce a diverse range of derivatives. Key sites for derivatization include the indole nitrogen (N1), the hydroxyl group at the C6 position, and the carboxylic acid function of the C3 side chain.

Derivatization at the N1-Position

The nitrogen atom of the indole ring is a common site for functionalization, typically through alkylation. The N-H proton is weakly acidic and can be removed by a strong base, such as sodium hydride (NaH), to generate a nucleophilic indolide anion. This anion readily reacts with various electrophiles.

N-Alkylation: The reaction of the indolide anion with alkyl halides (e.g., methyl iodide, bromoacetic esters) allows for the straightforward introduction of alkyl chains onto the nitrogen atom. This is a standard SN2 reaction. nih.gov

| Reagent | Product Type | Reaction Conditions |

| Sodium Hydride (NaH), then Methyl Iodide (CH₃I) | N-Methylated indole | DMF or THF, room temperature |

| Sodium Hydride (NaH), then Methyl Bromoacetate | N-Carboxymethylated indole | DMF, room temperature |

This table is based on general N-alkylation procedures for indoles. nih.gov

Derivatization at the C6-Hydroxyl Group

The phenolic hydroxyl group at the C6 position is a versatile handle for introducing a wide array of substituents, particularly through etherification or by converting it into a leaving group for cross-coupling reactions.

O-Alkylation and O-Acylation: The hydroxyl group can be converted into an ether or an ester. Selective O-alkylation over N-alkylation can be challenging and may require specific reaction conditions or protection of the indole nitrogen. Esterification can be achieved using acyl chlorides or anhydrides in the presence of a base.

Conversion to Triflate for Cross-Coupling: A powerful strategy for C-C bond formation at the C6 position involves a two-step process. First, the hydroxyl group is converted into a triflate (trifluoromethylsulfonate, -OTf) by reacting it with triflic anhydride (B1165640) (Tf₂O) in the presence of a base like pyridine. The triflate group is an excellent leaving group for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: The 6-triflyloxy-indole derivative can be coupled with various aryl or vinyl boronic acids to form 6-aryl or 6-vinyl indoles.

Sonogashira Coupling: Reaction with terminal alkynes under palladium-copper catalysis allows for the synthesis of 6-alkynyl indoles.

| Reaction Name | Reagents for Step 2 | Product Type | Catalytic System |

| Suzuki-Miyaura Coupling | Arylboronic acid (Ar-B(OH)₂) | 6-Aryl-indole derivative | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) |

| Sonogashira Coupling | Terminal alkyne (R-C≡CH) | 6-Alkynyl-indole derivative | Pd catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) salt (e.g., CuI), Base (e.g., Et₃N) |

This table outlines derivatization via a 6-triflyloxy intermediate.

Derivatization of the C3-Acetic Acid Side Chain

The carboxylic acid moiety is readily modified using standard organic chemistry techniques.

Esterification: The most common derivatization is the formation of esters. The Fischer esterification, involving the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst (like H₂SO₄), is a classic method.

Amide Formation: The carboxylic acid can be activated, for example by conversion to an acyl chloride (with thionyl chloride) or by using peptide coupling reagents (like HATU or EDCI), and then reacted with primary or secondary amines to form a wide variety of amides. nih.gov

Derivatization at the Benzene (B151609) Ring

While the pyrrole (B145914) ring of indole is generally more reactive towards electrophiles, functionalization of the benzene ring is also possible. For 6-hydroxyindole (B149900), the hydroxyl group is an activating, ortho-, para-directing group. This electronic influence directs electrophilic substitution primarily to the C7 and C5 positions.

Friedel-Crafts Type Reactions: In the presence of a suitable catalyst, the enantioselective Friedel-Crafts hydroxyalkylation of 6-hydroxyindole with isatins has been shown to occur with high regioselectivity at the C7 position.

Metabolism and Catabolism of 2 6 Hydroxy 1h Indol 3 Yl Acetic Acid

In Vivo Metabolic Fate in Biological Systems

While direct in vivo studies on the metabolic fate of 2-(6-hydroxy-1H-indol-3-yl)acetic acid are scarce, the metabolism of its parent compound, indole-3-acetic acid (IAA), is well-characterized in plants. When IAA is introduced into plant tissues, it is rapidly converted into a series of metabolites to maintain hormonal homeostasis. nih.gov The primary metabolic products of IAA in plants like Arabidopsis are oxindole-3-acetic acid (OxIAA), and various conjugates, including indole-3-acetyl aspartic acid (IAAsp) and indole-3-acetyl glutamate (B1630785) (IAGlu). nih.gov It is plausible that this compound would follow similar metabolic routes, undergoing oxidation of the indole (B1671886) ring and conjugation at the carboxyl group of the side chain.

In mammals, the metabolism of indole compounds, which are derived from dietary tryptophan by gut microbiota, involves hydroxylation in the liver by cytochrome P450 enzymes, followed by conjugation, such as sulfation. researchgate.net For instance, indole is hydroxylated to indoxyl, which is then sulfated to indoxyl sulfate (B86663) before excretion. researchgate.net While this pathway describes the formation of hydroxylated indoles, it suggests that the hydroxyl group of this compound could be a site for further conjugation reactions in animal systems.

Oxidative and Conjugative Metabolic Pathways

The balance between active and inactive forms of auxins is tightly regulated through oxidative and conjugative pathways. nih.gov These pathways control the levels of free auxin available to bind to receptors and elicit physiological responses.

Glucosylation and Other Conjugation Mechanisms of Related Auxins

Conjugation is a major mechanism for regulating the levels of active IAA in plants. nih.gov The carboxyl group of IAA can be conjugated to sugars, amino acids, and peptides. These conjugated forms are generally considered inactive and can serve as storage forms of the hormone, which can be hydrolyzed back to free IAA when needed. nih.gov

One of the key conjugation reactions is glucosylation, where a glucose molecule is attached to the carboxyl group of IAA. In addition to glucosylation, IAA can be conjugated to amino acids. In Arabidopsis, the most common amino acid conjugates are with aspartic acid and glutamic acid. nih.gov These reactions are catalyzed by specific enzymes that are induced by high concentrations of IAA, suggesting a role in detoxifying excess auxin. nih.gov It is likely that this compound can also undergo glucosylation and form amino acid conjugates in a similar manner to IAA.

Another form of conjugation involves the formation of amide-linked conjugates. For instance, IAA can be conjugated to tryptophan, and this conjugate has been shown to have biological activity that is antagonistic to IAA itself. nih.gov

Role of Specific Enzymes in Auxin Metabolism

The metabolic conversion of auxins is catalyzed by specific families of enzymes. The GH3 family of enzymes is responsible for conjugating IAA to amino acids. researchgate.net These enzymes are transcriptionally induced by auxin, providing a feedback mechanism to control auxin levels. researchgate.net Different GH3 enzymes exhibit specificity for different amino acids, allowing for a diverse range of auxin conjugates to be formed.

Flavin monooxygenase (FMO)-like enzymes have been identified as central to auxin biosynthesis. hhmi.org While their primary role is in the synthesis of IAA, the potential for these or similar enzymes to be involved in the hydroxylation or other oxidative modifications of the indole ring cannot be ruled out.

In the context of oxidative degradation, peroxidases are thought to be involved in the oxidative decarboxylation of IAA, which is a major degradation reaction. bohrium.com This process is believed to be a key step in controlling the in vivo levels of IAA.

| Enzyme Family | Function in Auxin Metabolism |

| GH3 | Catalyzes the conjugation of IAA to amino acids. |

| FMO-like | Central to the biosynthesis of IAA. |

| Peroxidases | Involved in the oxidative decarboxylation of IAA. |

Degradation Pathways in Environmental and Biological Contexts

In addition to the metabolic pathways within plants, auxins can also be degraded by microorganisms in the environment. nih.gov This is a crucial process for recycling carbon and nitrogen and for influencing plant-microbe interactions in the rhizosphere.

Several species of bacteria, including those from the genera Pseudomonas, Enterobacter, and Acinetobacter, are capable of utilizing IAA as a sole source of carbon, nitrogen, and energy. nih.govnih.gov The bacterial degradation of IAA is well-characterized and proceeds through a series of enzymatic reactions encoded by the iac gene cluster. nih.gov The central pathway involves the conversion of IAA to catechol, which is then further metabolized through ring cleavage. nih.govasm.org

Fungi, such as those of the genus Trichoderma, are also known to produce and potentially degrade IAA, contributing to the complex interplay of auxin dynamics in the soil. frontiersin.org

| Organism Type | Role in IAA Degradation | Key Pathway/Genes |

| Bacteria | Utilization of IAA as a carbon, nitrogen, and energy source. | iac gene cluster, leading to catechol formation. |

| Fungi | Production and potential degradation of IAA in the soil. | Specific pathways are less characterized than in bacteria. |

Molecular Interactions and Biological Roles of 2 6 Hydroxy 1h Indol 3 Yl Acetic Acid

Mechanisms of Action at the Cellular and Subcellular Levels

The biological activity of 2-(6-hydroxy-1H-indol-3-yl)acetic acid, a member of the hydroxyindole family, is dictated by its interactions with cellular components, modulation of enzymatic activities, and influence on critical signaling pathways. While research often groups it with other indole-3-acetic acid (IAA) derivatives, specific studies on hydroxyindoles have begun to elucidate its unique mechanistic functions.

Direct receptor binding data for this compound is limited, with much of the understanding derived from studies of the broader classes of indoles and auxins. In plants, the parent compound, indole-3-acetic acid (IAA), is a well-established phytohormone that binds to the TIR1/AFB family of F-box proteins, which act as auxin receptors. This interaction is a key step in auxin signal transduction, leading to the degradation of Aux/IAA transcriptional repressors and the subsequent expression of auxin-responsive genes. nih.govresearchgate.net

In mammalian systems, indole (B1671886) derivatives can interact with various receptors. For instance, certain synthetic indole compounds have been developed as potent agonists for serotonin (B10506) receptors, such as the 5-HT6 receptor. nih.gov Other complex indole acetic acid derivatives have been identified as antagonists for the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), a receptor for prostaglandin (B15479496) D2. nih.gov While these are not direct interactions of this compound, they illustrate the capacity of the indole scaffold to bind to diverse receptor targets. More relevantly, studies focusing on the class of hydroxyindoles have identified a significant role in inhibiting a specific form of regulated cell death known as ferroptosis, suggesting interactions with the molecular machinery governing this process. nih.govnih.govresearchgate.net

The influence of this compound on enzyme activity is a key aspect of its mechanism of action. The parent compound, IAA, is known to be a substrate for peroxidases, which catalyze its oxidation. yorku.ca This process can be inhibited by phenolic compounds, which act as competing substrates and result in a lag phase in the reaction kinetics. yorku.ca

In microorganisms, IAA biosynthesis and degradation are tightly controlled by specific enzymes. For example, the indole-3-pyruvate (IPyA) pathway, a major route for IAA synthesis in bacteria, involves enzymes like aminotransferases and pyruvate (B1213749) decarboxylase. The activity of this pathway can be strongly inhibited by compounds such as ammonium. researchgate.netnih.gov

More specifically related to its therapeutic potential, research on the broader class of hydroxyindoles has shown they can protect neuronal cultures from ferroptosis. nih.govnih.govresearchgate.net Ferroptosis is a form of cell death driven by the iron-dependent peroxidation of lipids and is critically regulated by the enzyme Glutathione Peroxidase 4 (GPX4). dojindo.combiorxiv.org The inhibitory effect of hydroxyindoles, including 6-hydroxyindole (B149900), on ferroptosis suggests a modulation of the enzymatic pathways that control lipid peroxidation, such as the activity or stability of GPX4 or related antioxidant enzymes. nih.govnih.gov

The interaction of this compound and its parent compound, IAA, with receptors and enzymes triggers downstream signaling cascades that elicit diverse cellular responses.

In mammalian cells, IAA has been shown to modulate inflammatory pathways. It can mitigate the lipopolysaccharide (LPS)-induced nuclear translocation of the p65 subunit of Nuclear Factor-kappa B (NF-κB), a critical transcription factor for inflammatory gene expression. nih.govnih.gov This inhibitory effect on NF-κB activation is a key anti-inflammatory mechanism. Furthermore, IAA can up-regulate the expression of Heme Oxygenase-1 (HO-1), an enzyme with potent antioxidant and cytoprotective functions. nih.govnih.govnih.gov This induction of HO-1 is part of a broader cellular stress response. The activation of pathways such as the AKT signaling cascade has also been implicated in the protective effects of IAA against oxidative stress. nih.gov In some contexts, IAA can also act as a ligand for the Aryl Hydrocarbon Receptor (AhR), influencing processes like intestinal homeostasis and lipid metabolism. researchgate.net

The most specific cellular response linked to the hydroxyindole class, including 6-hydroxyindole, is the inhibition of ferroptosis. nih.govnih.gov This regulated cell death pathway is triggered by the overwhelming accumulation of lipid peroxides. nih.gov By acting as radical-trapping antioxidants, hydroxyindoles can interrupt this peroxidative chain reaction, thereby preventing cell death. nih.govresearchgate.net This protective mechanism is a direct cellular response to the antioxidant properties of the compound.

Role in Inter-species Interactions

Indole and its derivatives, including IAA, are recognized as crucial signaling molecules in interactions between different species and even across biological kingdoms. psu.edunih.govnih.govoup.com Produced in large quantities by numerous bacteria in environments like the rhizosphere and animal intestines, indole serves as a signal that can influence the behavior of neighboring organisms. psu.eduresearchgate.net

In the context of plant-microbe interactions, bacterially-produced IAA is a key molecule. nih.govoup.combohrium.com Microorganisms can use IAA to interact with plants as part of their colonization strategy, either promoting plant growth (phytostimulation) or bypassing the plant's natural defense mechanisms. nih.govbohrium.com This cross-kingdom communication is also observed in aquatic environments, where IAA produced by bacteria or algae can influence the formation of algal blooms. nih.govfrontiersin.org

While the specific role of the 6-hydroxy substitution has not been extensively detailed, the core indole-3-acetic acid structure is fundamental to this signaling. The compound can act as an intercellular signal, influencing microbial community behaviors such as biofilm formation and virulence. oup.comnih.gov Therefore, this compound likely participates in the complex chemical language that governs ecological relationships between bacteria, fungi, plants, and animals. psu.eduresearchgate.net

Impact on Specific Biochemical Processes

A primary biochemical impact of this compound is its ability to modulate oxidative stress through potent antioxidant activity. nih.govnih.gov This activity is rooted in its chemical structure as a hydroxyindole.

The core mechanism of its antioxidant effect is the ability to act as a free radical scavenger. nih.govnih.gov Hydroxyindoles can directly interact with and neutralize harmful reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide (B77818) anions (O2−•), which are byproducts of normal metabolism and can cause significant damage to cellular components like lipids, proteins, and DNA. nih.gov This direct scavenging is a "chain-breaking" mechanism that halts the propagation of oxidative damage. nih.gov

Studies on various hydroxyindole analogs have confirmed this radical-trapping antioxidant (RTA) activity. nih.govresearchgate.net In a cell-free assay using the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical, hydroxyindoles demonstrated significant radical scavenging capabilities. nih.gov This intrinsic antioxidant property is believed to be the primary mechanism by which these compounds protect cells from ferroptosis, a form of cell death characterized by uncontrolled lipid peroxidation. nih.govnih.govresearchgate.net By neutralizing the lipid peroxyl radicals that drive this process, this compound can effectively prevent this pathway of cellular demise.

The table below summarizes the findings from a study on the anti-ferroptotic efficacy of different hydroxyindole analogs in HT-22 neuronal cells, highlighting the protective role of the 6-hydroxyindole structure.

Data sourced from a study on the protective effects of hydroxyindoles against ferroptosis in neuronal cultures, ranking their relative potency. nih.gov

Interactions with Protein Kinases

Currently, detailed research findings specifically elucidating the direct interactions of this compound with an extensive range of protein kinases are not widely available in the public scientific literature. As a result, comprehensive data tables quantifying its inhibitory activity against a panel of kinases, such as IC50 or Ki values, are not established.

However, the broader class of indole derivatives, to which this compound belongs, has been a significant area of investigation in the context of protein kinase inhibition. The indole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to mimic the purine (B94841) core of ATP and interact with the ATP-binding site of kinases. This has led to the development of numerous indole-based kinase inhibitors.

Research into structurally related hydroxyindole and oxindole (B195798) derivatives has demonstrated their potential as inhibitors of various protein kinases. For instance, a series of 2-(substituted benzoyl)-hydroxyindoles has been synthesized and evaluated for inhibitory activity against CaMKII, leading to the identification of novel and potent inhibitors of this kinase. nih.gov Similarly, various oxindole derivatives have been investigated as inhibitors of cyclin-dependent kinases (CDKs) and as multi-kinase inhibitors, further highlighting the potential of the core indole structure to interact with the kinase family.

While these findings on related compounds suggest that the hydroxyindole scaffold of this compound could potentially interact with protein kinases, further specific studies are required to determine its precise binding affinities and inhibitory profile against this important class of enzymes.

Structure Activity Relationship Sar Studies of 2 6 Hydroxy 1h Indol 3 Yl Acetic Acid Analogs

Influence of Indole (B1671886) Ring Substitutions on Biological Activity

Substitutions on the indole ring of 2-(6-hydroxy-1H-indol-3-yl)acetic acid can significantly modulate its biological activity. The nature, position, and electronic properties of these substituents can influence the molecule's affinity for its biological targets, as well as its pharmacokinetic properties.

Research on related indole derivatives has shown that the introduction of different functional groups on the indole nucleus can lead to a wide range of biological activities. For instance, in a series of 3-substituted 1H-indole-2-carboxylic acid derivatives, it was found that fluorine-substituted compounds were more potent than their chlorine-substituted counterparts. researchgate.net Furthermore, the position of the substituent on the indole ring was critical, with substitution at the 4-position being the least favorable, while substitution at the 7-position with a methoxy (B1213986) group was found to be the most favorable for the observed biological activity. researchgate.net

In the context of HIV-1 fusion inhibitors based on an indole scaffold, the point of linkage between indole rings was found to be crucial for activity. A 6–6′ linkage between bisindole compounds resulted in a more compact molecular shape that was optimal for binding to the hydrophobic pocket of the gp41 transmembrane glycoprotein, whereas other linkages (5–6′, 6–5′, and 5–5′) led to reduced activity. nih.gov

While direct SAR studies on this compound are limited in the public domain, the general principles derived from other indole-containing bioactive molecules suggest that modifications to the indole ring are a viable strategy for optimizing the biological activity of this compound. The electronic effects (electron-donating or electron-withdrawing) and steric properties of the substituents would likely play a significant role in modulating its interaction with biological targets.

Table 1: Influence of Indole Ring Substitutions on the Activity of Indole Analogs This table is based on data from related indole compounds and illustrates the potential effects of substitutions.

| Substitution Position | Substituent | Effect on Activity | Reference |

| 4 | Various | Generally unfavorable | researchgate.net |

| 5 | Halogen | Potency can be modulated | researchgate.net |

| 6 | Methoxy | Can be essential for activity | mdpi.com |

| 7 | Methoxy | Favorable for activity | researchgate.net |

Role of the Hydroxyl Group at Position 6 in Molecular Function

The hydroxyl (-OH) group is a key functional group in many biologically active molecules due to its ability to participate in hydrogen bonding, a fundamental interaction in drug-receptor binding. hyphadiscovery.com The position of the hydroxyl group on the indole ring of hydroxyindoleacetic acid isomers can significantly influence their biological effects.

The hydroxyl group at position 6 of this compound is expected to play a crucial role in its molecular function. This hydroxyl group can act as both a hydrogen bond donor and acceptor, allowing it to form specific interactions with amino acid residues in the binding pocket of a target protein or enzyme. hyphadiscovery.com Such interactions can contribute significantly to the binding affinity and selectivity of the molecule.

In a study comparing the effects of different hydroxyindoles on rat colonic contractility, 6-hydroxyindole (B149900) was shown to enhance basal colonic contractility, an effect that was also observed with 4-hydroxyindole (B18505), 5-hydroxyindole (B134679), and 7-hydroxyindole (B18039). nih.gov This suggests that the presence of a hydroxyl group on the indole ring is important for this particular biological activity, although the potency varied with the position of the hydroxyl group.

The precise role of the 6-hydroxyl group in the molecular function of this compound would depend on the specific biological target. However, its ability to form hydrogen bonds and modulate the physicochemical properties of the molecule strongly suggests that it is a key determinant of its biological activity.

Impact of the Acetic Acid Side Chain Modifications

The acetic acid side chain at the 3-position of the indole ring is another critical feature of this compound that can be modified to alter its biological activity. The carboxylic acid group is ionizable at physiological pH, allowing it to form ionic bonds or strong hydrogen bonds with biological targets. drugdesign.org Modifications to this side chain, such as altering its length, converting the carboxylic acid to an ester or amide, or introducing other functional groups, can have a profound impact on the molecule's potency, selectivity, and pharmacokinetic profile.

Studies on indole-3-acetic acid (IAA) and its derivatives have shown that the length of the alkyl chain can influence biological activity. For example, indole-3-propionic acid (IPA) and indole-3-butyric acid (IBA), which have longer side chains than IAA, are also biologically active, though their effects and mechanisms of action can differ. mdpi.com In some cases, long or bulky groups attached to the indole nucleus can lead to a decline in activity. mdpi.com

The conversion of the carboxylic acid to other functional groups can also have a significant impact. For instance, the bioconversion of IAA and its derivatives by certain enzymes can lead to the formation of new compounds with different biological activities. mdpi.com The carboxylic acid group can be essential for interaction with a receptor, and its replacement can lead to a loss of activity. drugdesign.org

While specific SAR studies on the acetic acid side chain of this compound are not extensively documented, the principles of medicinal chemistry suggest that this part of the molecule is a prime target for modification to optimize its biological properties.

Table 2: Potential Modifications of the Acetic Acid Side Chain and Their Expected Impact

| Modification | Potential Impact on Biological Activity |

| Chain Length | |

| Propionic acid analog | May alter potency and selectivity |

| Butyric acid analog | May further modify activity and pharmacokinetic properties |

| Carboxylic Acid Group | |

| Methyl ester | Increased lipophilicity, may act as a prodrug |

| Amide | Can alter hydrogen bonding capacity and polarity |

| Bioisosteric replacement (e.g., tetrazole) | May improve metabolic stability and oral bioavailability |

Comparative Analysis with Other Hydroxyindoleacetic Acid Isomers

The position of the hydroxyl group on the indole ring of hydroxyindoleacetic acid can lead to different isomers with distinct biological and chemical properties. A comparative analysis of these isomers provides valuable information about the importance of the hydroxyl group's location for a specific biological effect. The most well-known isomer is 5-hydroxyindole-3-acetic acid (5-HIAA), which is the primary metabolite of the neurotransmitter serotonin (B10506). nih.gov

5-Hydroxyindole-3-acetic acid (5-HIAA): This isomer is widely used as a biomarker for assessing serotonin levels in the body and for diagnosing and monitoring carcinoid tumors. nih.gov Its biological role is primarily as a metabolic end-product, and its levels in urine and plasma are indicative of serotonin turnover. nih.govresearchgate.net

4-Hydroxyindole-3-acetic acid: This isomer is less studied than 5-HIAA. However, like other hydroxyindoles, it has been shown to have biological activity. For example, in the study on rat colonic contractility, 4-hydroxyindole demonstrated a stimulatory effect. nih.gov

6-Hydroxyindole-3-acetic acid: As discussed in the previous sections, the hydroxyl group at the 6-position is expected to confer specific biological properties due to its unique electronic and steric environment. The aforementioned study on colonic contractility also showed a stimulatory effect for 6-hydroxyindole. nih.gov

7-Hydroxyindole-3-acetic acid: Similar to the other isomers, 7-hydroxyindole has also been shown to be biologically active, exhibiting a stimulatory effect on rat colonic contractility. nih.gov

The differential activities of these isomers highlight the importance of the hydroxyl group's position in determining the molecule's interaction with its biological target. The rank order of stimulatory potency of the hydroxyindoles on rat colonic contractility was found to be: 5-hydroxyindole > 5-methoxyindole (B15748) > 4-hydroxyindole ≥ 6-hydroxyindole ≥ 7-hydroxyindole ≥ 5-aminoindole. nih.gov This suggests that for this particular biological endpoint, the 5-position is optimal for the hydroxyl group.

The differences in the biological activities of these isomers can be attributed to several factors, including:

Hydrogen Bonding: The position of the hydroxyl group will dictate the geometry of hydrogen bonds that can be formed with a receptor.

Electronic Effects: The hydroxyl group's position influences the electron density distribution in the indole ring, which can affect its reactivity and interactions.

Metabolism: The position of the hydroxyl group can affect the metabolic stability of the molecule, leading to different pharmacokinetic profiles.

Table 3: Comparative Overview of Hydroxyindoleacetic Acid Isomers

| Isomer | Known Biological Significance/Activity | Reference |

| 4-Hydroxyindole-3-acetic acid | Stimulatory effect on rat colonic contractility | nih.gov |

| 5-Hydroxyindole-3-acetic acid (5-HIAA) | Primary metabolite of serotonin; biomarker for carcinoid tumors | nih.govnih.govresearchgate.net |

| 6-Hydroxyindole-3-acetic acid | Stimulatory effect on rat colonic contractility | nih.gov |

| 7-Hydroxyindole-3-acetic acid | Stimulatory effect on rat colonic contractility | nih.gov |

Advanced Analytical Methodologies for Research on 2 6 Hydroxy 1h Indol 3 Yl Acetic Acid

Chromatographic Separation Techniques

Chromatography is a fundamental technique for isolating 2-(6-hydroxy-1H-indol-3-yl)acetic acid from complex sample mixtures, a critical step prior to its detection and quantification. The choice of chromatographic method depends on the sample matrix, the required sensitivity, and the specific research question.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of indolic compounds due to its high resolution and applicability to non-volatile and thermally sensitive molecules. researchgate.net Reversed-phase (RP) chromatography is the most common mode used for the separation of indole-3-acetic acid (IAA) and its hydroxylated derivatives. researchgate.netresearchgate.net

In RP-HPLC, a nonpolar stationary phase, typically octadecylsilane (B103800) (C18), is used with a polar mobile phase. researchgate.netscispace.com The separation is achieved by partitioning the analytes between the stationary and mobile phases. Gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of multiple indolic compounds within a single run. nih.govnih.gov Common mobile phases consist of aqueous solutions of acids like acetic acid or formic acid mixed with organic modifiers such as methanol (B129727) or acetonitrile. nih.govacademicjournals.org The acidic conditions suppress the ionization of the carboxylic acid group, leading to better retention and peak shape. nih.gov

Detection is frequently accomplished using fluorescence or ultraviolet (UV) detectors. researchgate.netmdpi.com Indolic compounds are naturally fluorescent, allowing for highly sensitive and selective detection with fluorescence detectors, typically with excitation wavelengths around 280 nm and emission wavelengths around 350 nm. scispace.comnih.govnih.gov

| Parameter | HPLC Conditions for Indole (B1671886) Acetic Acids |

| Column | Reversed-phase C8 or C18 scispace.comnih.gov |

| Mobile Phase | Gradient elution with Acetonitrile/Water or Methanol/Water containing an acid (e.g., acetic acid) nih.govacademicjournals.org |

| Flow Rate | 0.8 - 1.5 mL/min scispace.comacademicjournals.org |

| Detection | Fluorescence (Ex: 280 nm, Em: 340-350 nm) or UV (280 nm) scispace.comnih.govacademicjournals.org |

| Internal Standard | Indole-3-propionic acid (IPA) is often used as it is structurally similar to IAA but typically absent in biological samples researchgate.net |

Gas Chromatography (GC) offers high separation efficiency and is often coupled with mass spectrometry for definitive identification. However, compounds like this compound, which contain polar functional groups (hydroxyl and carboxylic acid), are non-volatile and thermally labile. libretexts.org Therefore, a crucial step of derivatization is required to make them amenable to GC analysis. libretexts.orgsigmaaldrich.com

Derivatization chemically modifies the analyte to increase its volatility and thermal stability. youtube.com The three most common strategies for indolic acids are silylation, acylation, and alkylation. libretexts.org

Silylation: This is the most widely used method, where active hydrogens in the hydroxyl and carboxyl groups are replaced by a trimethylsilyl (B98337) (TMS) group. libretexts.org Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are commonly used. sigmaaldrich.comresearchgate.net The resulting TMS-derivatives are significantly more volatile and produce characteristic mass spectra. marinelipids.ca

Alkylation: This involves converting the carboxylic acid to an ester, for example, a methyl ester. Historically, diazomethane (B1218177) was used, but due to its hazardous nature, alternative methods using reagents like methyl chloroformate are now preferred. nih.govresearchgate.net

Acylation: This method can be used to derivatize the hydroxyl and indole nitrogen groups, often with fluorinated anhydrides, which can enhance detection by electron capture detectors (ECD). libretexts.org

The choice of derivatization reagent and reaction conditions (temperature, time) must be carefully optimized to ensure the reaction goes to completion for accurate and reproducible quantification. sigmaaldrich.comyoutube.com

| Derivatization Strategy | Reagent Example | Target Functional Groups | Resulting Derivative |

| Silylation | BSTFA + 1% TMCS | -OH, -COOH, -NH | TMS-ether, TMS-ester, TMS-amine |

| Alkylation (Esterification) | Methyl Chloroformate | -COOH | Methyl Ester |

| Acylation | Trifluoroacetic Anhydride (B1165640) (TFAA) | -OH, -NH | Trifluoroacetyl Ester/Amide |

High-Performance Thin-Layer Chromatography (HPTLC) is a planar chromatographic technique that offers several advantages, including simplicity, cost-effectiveness, and the ability to process multiple samples simultaneously. For the analysis of indole-3-acetic acid and its derivatives, HPTLC provides a reliable method for both detection and quantification. nih.gov

In a typical HPTLC method, samples are applied as small spots or bands on a high-performance silica (B1680970) gel plate. The plate is then developed in a chamber containing a suitable mobile phase. A common mobile phase for separating indolic compounds might consist of a mixture of chloroform, methanol, and formic acid. academicjournals.org After development, the separated compounds are visualized. Salkowski reagent, which reacts with indolic compounds to produce a characteristic pink color, can be used for visualization, although this method is non-specific. nih.gov For more specific detection, the natural fluorescence of the indole ring can be observed under UV light. Densitometric scanning of the plates allows for the quantification of the separated compounds. HPTLC is particularly useful for screening a large number of samples and can quantify analytes in the nanogram range. nih.gov

Mass Spectrometry-Based Detection and Quantification

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. When coupled with a chromatographic separation method (either LC or GC), it provides unparalleled selectivity and sensitivity, making it the gold standard for the definitive identification and quantification of trace-level compounds like this compound in complex biological matrices.

The combination of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying indoleacetic acids and their conjugates. nih.govnih.gov This technique eliminates the need for derivatization, as is required for GC. nih.gov

In a typical LC-MS/MS workflow, the sample is first separated by HPLC. The column eluent is then directed to the mass spectrometer's ion source, where the analyte molecules are ionized, most commonly using electrospray ionization (ESI). nih.govnih.gov Tandem mass spectrometry (MS/MS) is then used for quantification, typically in the Multiple Reaction Monitoring (MRM) mode. nih.govtandfonline.com In MRM, the first mass spectrometer (Q1) is set to select the specific m/z of the parent ion of the target analyte (e.g., the protonated molecule [M+H]+ for this compound). This selected ion is then fragmented in a collision cell (q2), and the second mass spectrometer (Q3) is set to monitor for a specific, characteristic fragment ion. This two-stage filtering process (parent ion -> fragment ion) is highly selective and significantly reduces background noise, leading to very low detection limits, often in the femtomole range. nih.gov The use of stable isotope-labeled internal standards, such as deuterated IAA, is essential to correct for matrix effects and variations in instrument response, ensuring high accuracy and precision. nih.gov

| Parameter | LC-MS/MS Conditions for Hydroxyindoleacetic Acids |

| Separation | Reversed-phase HPLC nih.gov |

| Ionization | Electrospray Ionization (ESI), often in positive mode nih.govnih.gov |

| MS Mode | Tandem MS (MS/MS) nih.gov |

| Quantification Mode | Multiple Reaction Monitoring (MRM) nih.govtandfonline.com |

| Example MRM Transition (5-HIAA) | Quantifier: 192.1 -> 146.1; Qualifier: 192.1 -> 118.1 nih.gov |

| Internal Standard | Stable isotope-labeled analog (e.g., 5-HIAA-d5) nih.gov |

| Detection Limit | Low fmol to pmol range nih.govnih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile compounds. researchgate.net As discussed previously, for non-volatile compounds like this compound, derivatization is a mandatory prerequisite. nih.govnih.gov Following derivatization, the sample is injected into the GC, where compounds are separated based on their boiling points and interaction with the stationary phase of the column.

The separated compounds then enter the mass spectrometer, where they are typically ionized by Electron Ionization (EI). EI is a "hard" ionization technique that imparts significant energy to the molecule, causing it to fragment in a predictable and reproducible manner. The resulting fragmentation pattern, or mass spectrum, serves as a chemical "fingerprint" that can be used for definitive identification by comparing it to a spectral library. marinelipids.ca

For quantitative analysis, Selected Ion Monitoring (SIM) is often used. nih.govnih.gov In SIM mode, the mass spectrometer is set to detect only a few specific m/z values corresponding to the most abundant or characteristic ions of the target analyte's derivative. This enhances sensitivity and selectivity compared to scanning the full mass range. The use of an isotope-labeled internal standard is crucial for accurate quantification, compensating for any variability during sample preparation, derivatization, and injection. nih.govnih.gov

Spectroscopic Characterization Methods

Spectroscopic techniques are fundamental to elucidating the molecular structure of this compound by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of this compound by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei. While specific experimental spectra for the 6-hydroxy isomer are not widely published, the expected chemical shifts can be inferred from data on its parent compound, Indole-3-acetic acid (IAA), and the closely related isomer, 5-hydroxyindole-3-acetic acid (5-HIAA). hmdb.cahmdb.cahmdb.cahmdb.canih.gov

The ¹H NMR spectrum is expected to show distinct signals for the protons on the indole ring and the acetic acid side chain. The methylene (B1212753) protons (-CH2-) of the side chain would typically appear as a singlet. The protons on the benzene (B151609) portion of the indole ring (H4, H5, and H7) would exhibit characteristic splitting patterns (doublets or doublet of doublets) based on their coupling with neighboring protons. The proton at the C2 position of the indole ring generally appears as a singlet.

In the ¹³C NMR spectrum, distinct resonances are expected for each of the 10 carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would have the highest chemical shift (downfield), while the methylene carbon would appear further upfield. The carbons of the indole ring would resonate in the aromatic region, with their specific shifts influenced by the positions of the hydroxyl group and the acetic acid side chain.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Note: These are estimated values based on analogous structures like Indole-3-acetic acid and 5-Hydroxyindole-3-acetic acid. Actual experimental values may vary based on solvent and other conditions.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| C2 | ~7.1-7.2 (s) | ~124-125 |

| C3 | - | ~108-110 |

| C3a | - | ~127-128 |

| C4 | ~7.4-7.5 (d) | ~120-122 |

| C5 | ~6.6-6.7 (dd) | ~110-112 |

| C6 | - | ~155-157 (C-OH) |

| C7 | ~6.8-6.9 (d) | ~102-104 |

| C7a | - | ~131-133 |

| -CH₂- | ~3.6-3.7 (s) | ~31-32 |

| -COOH | - | ~173-175 |

| N-H | ~10.5-11.0 (br s) | - |

| O-H | Variable (br s) | - |

Infrared (IR) spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. researchgate.netnih.govresearchgate.netnist.govresearchgate.netplantarchives.org The IR spectrum of this compound is characterized by several key absorption bands that confirm the presence of its defining structural features.

The spectrum for the parent compound, indole-3-acetic acid, shows a characteristic indole N-H stretching band around 3400 cm⁻¹. researchgate.net The carboxylic acid O-H group produces a very broad absorption band in the region of 3300-2500 cm⁻¹ due to hydrogen bonding. libretexts.orgucalgary.ca The carbonyl (C=O) stretching vibration of the carboxylic acid results in a strong, sharp peak typically found between 1700 and 1725 cm⁻¹. researchgate.netlibretexts.org For this compound, an additional broad O-H stretching band for the phenolic hydroxyl group is expected around 3200-3600 cm⁻¹. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while C-C stretching vibrations within the aromatic ring appear in the 1600-1450 cm⁻¹ region. researchgate.net

Interactive Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Phenolic O-H | Stretch | ~3600-3200 | Strong, Broad |

| Indole N-H | Stretch | ~3400 | Medium |

| Carboxylic Acid O-H | Stretch | ~3300-2500 | Strong, Very Broad |

| Aromatic C-H | Stretch | ~3100-3000 | Medium |

| Aliphatic C-H (in -CH₂-) | Stretch | ~2960-2850 | Medium |

| Carboxylic Acid C=O | Stretch | ~1725-1700 | Strong, Sharp |

| Aromatic C=C | Stretch | ~1600, ~1475 | Medium-Weak |

| C-O | Stretch | ~1300-1200 | Strong |

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. For this compound (C₁₀H₉NO₃), the calculated exact mass is 191.05824 g/mol . HRMS can confirm this precise mass, distinguishing it from compounds with the same nominal mass but different elemental compositions.

Furthermore, the fragmentation pattern observed in tandem mass spectrometry (MS/MS) offers valuable structural information. Studies on hydroxyindole-3-carboxylic acids have shown that isomers can be differentiated by their fragmentation. cdnsciencepub.comresearchgate.net For the 5-, 6-, and 7-hydroxy isomers, a primary and characteristic fragmentation pathway involves the initial loss of a hydroxyl radical (•OH) from the molecular ion. cdnsciencepub.comresearchgate.net This is followed by the subsequent loss of carbon monoxide (CO) and other fragments. This contrasts with the 4-hydroxy isomer, which characteristically loses a molecule of water (H₂O). cdnsciencepub.comresearchgate.net Therefore, the observation of a prominent ion corresponding to [M-•OH]⁺ would be a key indicator for the 6-hydroxy substitution pattern.

Crystallographic Analysis for Structural Elucidation (X-ray Crystallography)

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional atomic structure of a crystalline solid. This technique involves directing X-rays onto a single crystal of the compound and analyzing the resulting diffraction pattern. The analysis provides precise coordinates of every atom in the molecule, revealing definitive information about bond lengths, bond angles, and torsional angles.

Analytical Challenges in Complex Biological Matrices

Analyzing this compound in complex biological matrices like plasma, urine, or tissue homogenates presents significant challenges that must be overcome to achieve accurate and reliable quantification. researchgate.netfrontiersin.orgfrontiersin.orgnih.gov

One of the primary hurdles is the matrix effect , where co-eluting endogenous substances from the sample can interfere with the ionization of the target analyte in the mass spectrometer source, leading to either ion suppression or enhancement. nih.govtandfonline.comnih.gov This can severely compromise the accuracy and sensitivity of the analysis. To mitigate this, stable isotope-labeled internal standards are often employed, as they co-elute with the analyte and experience similar matrix effects, allowing for reliable correction. tandfonline.com

Extensive sample preparation is typically required to remove interfering macromolecules like proteins and lipids and to concentrate the analyte. frontiersin.org Common techniques include protein precipitation with organic solvents (e.g., methanol or acetonitrile), liquid-liquid extraction (LLE), or solid-phase extraction (SPE). nih.gov The choice of method depends on the specific matrix and the required sensitivity.

The chemical stability of the analyte during sample collection, storage, and processing is another critical consideration. Indole compounds, particularly those with hydroxyl groups, can be susceptible to oxidation. Therefore, samples may need to be stored at low temperatures (-80°C) and protected from light, and antioxidants may be added during extraction to prevent degradation. researchgate.net

Finally, the presence of isomeric compounds in biological systems, such as 4-hydroxyindole-3-acetic acid and 5-hydroxyindole-3-acetic acid (5-HIAA), necessitates highly selective analytical methods. caymanchem.comsigmaaldrich.commedchemexpress.com Chromatographic separation, typically using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC), must be optimized to resolve these isomers before their detection by mass spectrometry to ensure unambiguous identification and quantification. nih.govnih.gov

Computational Chemistry and Molecular Modeling of 2 6 Hydroxy 1h Indol 3 Yl Acetic Acid

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.

In a recent study, molecular docking was employed to investigate the interaction between Indole-3-acetic acid (IAA) and several potential protein targets associated with diminished ovarian reserve (DOR). nih.gov The simulations aimed to identify which proteins IAA was most likely to bind to and the nature of these interactions. Using AutoDock Vina, researchers calculated the binding affinities, measured in kcal/mol, where a lower value indicates a more stable and favorable interaction. nih.gov It is generally accepted that a binding energy of less than -5.0 kcal/mol suggests a strong affinity. nih.gov

The study identified several key protein targets with significant binding affinities for IAA. The interactions predominantly involved the formation of hydrogen bonds and hydrophobic interactions with specific amino acid residues within the proteins' binding pockets. For instance, IAA was found to form hydrogen bonds with threonine residues (THR-144 and THR-146) and establish hydrophobic interactions with both threonine and leucine (B10760876) residues (THR-146 and LEU-138) in the matrix metalloproteinase-2 (MMP2) target. nih.gov

The results from such docking studies are crucial for understanding the compound's mechanism of action and for guiding further drug development. For 2-(6-hydroxy-1H-indol-3-yl)acetic acid, the additional hydroxyl group at the 6-position of the indole (B1671886) ring would be expected to alter its binding profile compared to IAA by potentially forming additional hydrogen bonds with target residues, which could lead to different binding affinities and target specificity.

Table 1: Predicted Binding Affinities of Indole-3-acetic Acid (IAA) with Key Protein Targets

| Protein Target | PDB ID | Binding Affinity (kcal/mol) |

|---|---|---|

| AKT1 | 4EJN | -6.4 |

| MMP2 | 8H78 | -6.1 |

| HSP90AA1 | 4BQG | -6.0 |

| TNF-α | 7TA6 | -5.6 |

| NF-κB | 1SVC | -5.5 |

Data sourced from a study on Indole-3-acetic acid. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models use molecular descriptors—numerical values that characterize properties of a molecule—to predict the activity of new or untested compounds.

QSAR studies on indole derivatives have been widely conducted to predict various biological activities, from anticancer to antiviral effects. nih.govresearchgate.net The process involves calculating a wide range of descriptors, which can be categorized as:

Topological: Describing the connectivity and branching of atoms.

Electronic: Relating to the molecule's electronic properties, such as dipole moment and orbital energies (e.g., HOMO and LUMO).

Physicochemical: Including properties like molar refractivity (MR), LogP (lipophilicity), and polarizability. researchgate.net

Statistical methods like Multiple Linear Regression (MLR) are then used to build a predictive model. For instance, a QSAR study on indomethacin (B1671933) derivatives identified molar refractivity and electronegativity as key descriptors influencing their activity. rjpbr.com Similarly, for a series of 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide derivatives acting as influenza A virus inhibitors, 2D and 3D-QSAR models were developed that showed good predictive power, with high correlation coefficients (r²) and cross-validation scores (q²). researchgate.net

For this compound, a QSAR model would quantify how the hydroxyl group and the acetic acid side chain contribute to its biological activity. By comparing its descriptors to a library of related indole compounds with known activities, its potential efficacy could be predicted, guiding its synthesis and experimental testing.

Conformational Analysis and Molecular Dynamics Simulations

While molecular docking provides a static snapshot of a ligand-protein interaction, conformational analysis and molecular dynamics (MD) simulations offer a dynamic view. Conformational analysis explores the different spatial arrangements (conformers) a molecule can adopt due to the rotation of its single bonds. MD simulations simulate the physical movements of atoms and molecules over time, providing insights into the stability of ligand-protein complexes and the flexibility of the molecules.

A computational study on Indole-3-acetic acid (IAA) performed a detailed conformational analysis, optimizing the geometries of both the IAA monomer and its hydrogen-bonded dimer using various computational levels, from molecular mechanics to density functional theory (DFT). researchgate.netunicamp.br Such analyses are fundamental to understanding the molecule's preferred shape in different environments.

Furthermore, MD simulations can be used to validate docking results. Following the docking of IAA with its highest-affinity target, AKT1, a 100-nanosecond MD simulation was performed to assess the stability of the complex. nih.gov Key metrics such as the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) were calculated. A stable RMSD value over the simulation time indicates that the ligand remains securely bound within the protein's active site. The RMSF value reveals the flexibility of individual amino acid residues, highlighting which parts of the protein interact most dynamically with the ligand. nih.gov For this compound, MD simulations would be invaluable for confirming the stability of its interactions with potential targets and understanding how the hydroxyl group influences the dynamics of the binding pocket.

Prediction of Metabolic Pathways and Products

Predicting how a compound will be metabolized in the body is a critical step in drug development. In silico metabolism prediction tools use knowledge-based systems or machine learning models to forecast the metabolic fate of a molecule. These tools can identify potential sites of metabolism (SOMs) and predict the resulting metabolites.

For indole-containing compounds, metabolism often involves oxidation reactions. The bacterial degradation pathway of Indole-3-acetic acid (IAA), for example, is initiated by an oxygenase enzyme (IacA) that converts IAA into 2-oxoindole-3-acetic acid (Ox-IAA). mdpi.com This is then further transformed into 3-hydroxy-2-oxindole-3-acetic acid (DOAA). mdpi.com In humans, serotonin (B10506), a related indoleamine, is metabolized to 5-hydroxyindoleacetic acid (5-HIAA), a well-known biomarker. mdpi.com

Computational tools like web servers for predicting metabolism by specific enzymes (e.g., human Aldehyde Oxidase) or broader knowledge-based systems can be applied to novel compounds. nih.gov For this compound, these predictors would likely identify the indole ring and the acetic acid side chain as potential sites for enzymatic reactions. The primary predicted pathways might include:

Hydroxylation: Further hydroxylation on the benzene (B151609) or pyrrole (B145914) ring.